molecular formula C19H20F3N3O2 B2802452 4-((6-methylpyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1797129-72-6

4-((6-methylpyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No. B2802452
CAS RN: 1797129-72-6
M. Wt: 379.383
InChI Key: VVTYIZWBDSRUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((6-methylpyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H20F3N3O2 and its molecular weight is 379.383. The purity is usually 95%.
BenchChem offers high-quality 4-((6-methylpyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6-methylpyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

A study identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening, indicating the importance of certain heterocycles and phenyl group substitutions for potency and selectivity. This research suggests potential applications in investigating disease models through robust effects on biomarkers like 9, 10-epoxyoctadec-12(Z)-enoic acid (R. Thalji et al., 2013).

Anticancer Activity

Research into substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their quinoline counterparts demonstrated anticancer activity against human breast cancer and kidney cells, highlighting the role of the chromene and quinoline moieties when attached to pyrimide and piperazine groups (I. Parveen et al., 2017).

CGPR Receptor Inhibition

An enantioselective process was developed for a CGRP (calcitonin gene-related peptide) receptor antagonist, indicating applications in therapeutic strategies against conditions modulated by CGRP receptors, such as migraine and inflammation (Reginald O. Cann et al., 2012).

Non-Linear Optical (NLO) Properties

Synthesis and characterization of compounds with potential NLO properties and molecular docking analyses indicate their application in the development of materials with electronic and photonic applications. Molecular docking suggested interactions that may contribute to anticancer activity through inhibition of tubulin polymerization (R. Jayarajan et al., 2019).

Glycine Transporter 1 Inhibition

Identification of compounds as potent and orally available inhibitors of the glycine transporter 1 (GlyT1) suggests applications in neuropsychiatric disorders where modulation of glycine levels could be therapeutic, such as schizophrenia and cognitive disorders (Shuji Yamamoto et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

Novel piperidine-4-carboxamide derivatives showed significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents by inhibiting blood vessel formation and interacting with DNA (Vinaya Kambappa et al., 2017).

properties

IUPAC Name

4-(6-methylpyridin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-13-5-4-8-17(23-13)27-14-9-11-25(12-10-14)18(26)24-16-7-3-2-6-15(16)19(20,21)22/h2-8,14H,9-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTYIZWBDSRUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-methylpyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

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